molecular formula C11H12F5O3P B3046500 Phosphonic acid, [(pentafluorophenyl)methyl]-, diethyl ester CAS No. 125138-11-6

Phosphonic acid, [(pentafluorophenyl)methyl]-, diethyl ester

Cat. No.: B3046500
CAS No.: 125138-11-6
M. Wt: 318.18 g/mol
InChI Key: ASIHYOBRESQMIE-UHFFFAOYSA-N
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Description

Phosphonic acid, [(pentafluorophenyl)methyl]-, diethyl ester is an organophosphorus compound characterized by the presence of a phosphonic acid group bonded to a pentafluorophenylmethyl group and diethyl ester groups. This compound is notable for its unique chemical structure, which imparts distinct reactivity and properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of phosphonic acid, [(pentafluorophenyl)methyl]-, diethyl ester typically involves the Michaelis-Arbuzov reaction, where a trialkyl phosphite reacts with an alkyl halide to form the corresponding phosphonate ester. For this compound, the reaction between diethyl phosphite and pentafluorobenzyl chloride under controlled conditions yields the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale Michaelis-Arbuzov reactions, utilizing continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity .

Chemical Reactions Analysis

Types of Reactions

Phosphonic acid, [(pentafluorophenyl)methyl]-, diethyl ester undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of phosphonic acid, [(pentafluorophenyl)methyl]-, diethyl ester involves its ability to form stable carbon-phosphorus bonds. This stability is due to the strong electron-withdrawing effect of the pentafluorophenyl group, which enhances the reactivity of the phosphorus center. The compound can interact with various molecular targets, including enzymes and receptors, through covalent bonding or coordination interactions .

Comparison with Similar Compounds

Similar Compounds

  • Phosphonic acid, [(phenyl)methyl]-, diethyl ester
  • Phosphonic acid, [(trifluoromethyl)phenyl]-, diethyl ester
  • Phosphonic acid, [(chlorophenyl)methyl]-, diethyl ester

Uniqueness

Phosphonic acid, [(pentafluorophenyl)methyl]-, diethyl ester is unique due to the presence of the pentafluorophenyl group, which imparts enhanced electron-withdrawing properties. This makes the compound more reactive and versatile in various chemical reactions compared to its analogs .

Properties

IUPAC Name

1-(diethoxyphosphorylmethyl)-2,3,4,5,6-pentafluorobenzene
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F5O3P/c1-3-18-20(17,19-4-2)5-6-7(12)9(14)11(16)10(15)8(6)13/h3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASIHYOBRESQMIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOP(=O)(CC1=C(C(=C(C(=C1F)F)F)F)F)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F5O3P
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20568551
Record name Diethyl [(pentafluorophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

318.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

125138-11-6
Record name Diethyl [(pentafluorophenyl)methyl]phosphonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20568551
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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